![molecular formula C9H10N2O3 B1265856 2-[4-(Carbamoylamino)phenyl]acetic acid CAS No. 69100-53-4](/img/structure/B1265856.png)
2-[4-(Carbamoylamino)phenyl]acetic acid
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Description
“2-[4-(Carbamoylamino)phenyl]acetic acid” is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[4-(Carbamoylamino)phenyl]acetic acid” consists of a phenyl group attached to an acetic acid moiety, with a carbamoylamino group on the phenyl ring . The exact mass of the molecule is 194.06900 .Physical And Chemical Properties Analysis
The compound has a density of 1.416g/cm3 . Its boiling point is 386ºC at 760 mmHg . The compound is a solid at room temperature . The melting point information is not available .Scientific Research Applications
Organic Synthesis
Phenylacetic acid and its derivatives, including “2-[4-(Carbamoylamino)phenyl]acetic acid”, can be used in organic synthesis due to their unique properties and chemical reactions . They can form various derivatives, making them valuable tools in organic synthesis .
Drug Production
Phenylacetic acid is the starting product for the synthesis of phenylacetone, an intermediate of amphetamine and methamphetamine, which have a strong stimulating effect . Therefore, its derivatives could potentially be used in the production of certain types of drugs.
Polymerization
Phenylacetic acid and its derivatives can be used in polymerization processes . Their unique chemical properties make them suitable for the production of various functional materials .
Ligand-Controlled Auxiliary-Free Meta-C(sp 2)–H Arylation
The Yu group applied Pd-relay chemistry in ligand-controlled auxiliary-free meta-C(sp 2)–H arylation of phenylacetic acids . This could potentially be applied to “2-[4-(Carbamoylamino)phenyl]acetic acid” as well.
Production of Unnatural Amino Acids
“2-[4-(Carbamoylamino)phenyl]acetic acid” falls under the category of Other Unnatural Amino Acids . These types of compounds can be used in various research applications, including the study of protein structure and function .
Chemical Industry
Phenylacetic acid and its derivatives can be used in various applications in the chemical industry . For example, they can be used in the production of perfumes, dyes, pharmaceuticals, and resins .
properties
IUPAC Name |
2-[4-(carbamoylamino)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIAIQHNSULCDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219160 |
Source
|
Record name | Benzenacetic acid, 4-((aminocarbonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Carbamoylamino)phenyl]acetic acid | |
CAS RN |
69100-53-4 |
Source
|
Record name | Benzenacetic acid, 4-((aminocarbonyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069100534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenacetic acid, 4-((aminocarbonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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